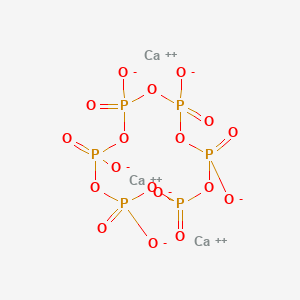
Calcium hexametaphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium hexametaphosphate is a chemical compound with the formula (Ca(PO3)6). It is a type of condensed phosphate and is known for its ability to chelate metal ions, particularly calcium ions. This property makes it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium hexametaphosphate can be synthesized by reacting calcium hydroxide with phosphoric acid under controlled conditions. The reaction typically involves heating the mixture to a high temperature to facilitate the formation of the hexametaphosphate structure.
Industrial Production Methods
In industrial settings, this compound is produced by mixing calcium hydroxide and phosphoric acid, followed by heating the mixture to around 150-250°C in a nitrogen atmosphere. This process ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Calcium hexametaphosphate undergoes various chemical reactions, including hydrolysis, complexation, and precipitation. It is particularly known for its ability to form complexes with metal ions.
Common Reagents and Conditions
Major Products Formed
The major products formed from the hydrolysis of this compound include calcium orthophosphate and various other phosphate species.
Aplicaciones Científicas De Investigación
Calcium hexametaphosphate has a wide range of scientific research applications:
Chemistry: It is used as a sequestrant and dispersing agent in various chemical processes.
Biology: It has been studied for its role in calcium signaling and its potential use in biological systems.
Medicine: Research has shown its potential in dissolving kidney stones and preventing their formation.
Mecanismo De Acción
Calcium hexametaphosphate exerts its effects primarily through its ability to chelate metal ions. By binding to calcium ions, it can prevent the formation of insoluble calcium salts, which is useful in preventing scale formation and in medical applications such as dissolving kidney stones . Additionally, it can initiate calcium signaling pathways in biological systems, influencing various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium hexametaphosphate: Similar in structure but contains sodium ions instead of calcium.
Calcium orthophosphate: A simpler phosphate compound that does not have the same chelating properties as calcium hexametaphosphate.
Calcium pyrophosphate: Another calcium phosphate compound used in different industrial applications.
Uniqueness
This compound is unique due to its strong chelating ability, particularly with calcium ions. This makes it highly effective in applications requiring the sequestration of calcium, such as in water treatment and medical treatments for kidney stones .
Propiedades
Número CAS |
10102-76-8 |
|---|---|
Fórmula molecular |
Ca3O18P6 |
Peso molecular |
594.07 g/mol |
Nombre IUPAC |
tricalcium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |
InChI |
InChI=1S/3Ca.H6O18P6/c;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/q3*+2;/p-6 |
Clave InChI |
KRSIWAJXDVVKLZ-UHFFFAOYSA-H |
SMILES canónico |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)



![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)






![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)


